molecular formula C27H33IN2 B5471783 (1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide

(1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide

Cat. No.: B5471783
M. Wt: 512.5 g/mol
InChI Key: QXQVNGGLUTYOQV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of isoquinolinium derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide typically involves multi-step organic reactions. One common method includes the condensation of 2,3,3-trimethyl-4H-isoquinoline with an appropriate aldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as alkylation and iodination, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and catalytic processes can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoquinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, (1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

The compound has shown potential in biological research, particularly in studying cellular processes and interactions. Its ability to interact with various biomolecules makes it a useful tool in biochemical assays .

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Industry

Industrially, the compound is used in the production of dyes and pigments due to its stable and vibrant color properties. It is also utilized in the development of advanced materials for electronic applications .

Mechanism of Action

The mechanism of action of (1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. It is known to interfere with cellular signaling pathways, such as the PI3K-AKT and MAPK pathways, which are crucial for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide apart is its unique iodide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N2.HI/c1-26(2)18-20-12-7-9-14-22(20)24(28(26)5)16-11-17-25-23-15-10-8-13-21(23)19-27(3,4)29(25)6;/h7-17H,18-19H2,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQVNGGLUTYOQV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=CC=CC3=[N+](C(CC4=CC=CC=C43)(C)C)C)N1C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=CC=CC=C2/C(=C\C=C\C3=[N+](C(CC4=CC=CC=C43)(C)C)C)/N1C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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